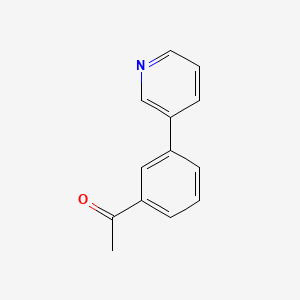

3-(3-Acetylphenyl)pyridine

Description

3-(3-Acetylphenyl)pyridine is a pyridine derivative featuring a phenyl ring substituted with an acetyl group at the meta position, linked to the pyridine core.

Properties

CAS No. |

171092-38-9 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

1-(3-pyridin-3-ylphenyl)ethanone |

InChI |

InChI=1S/C13H11NO/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14-9-13/h2-9H,1H3 |

InChI Key |

UDAUYQQCKXJZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and selectivity of pyridine derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis with key analogues:

Key Observations :

- Steric Effects : Larger substituents (e.g., ethyl, isopropyl) reduce activity due to clashes with residues like Met332 . The acetyl group in 3-(3-Acetylphenyl)pyridine may similarly hinder binding unless accommodated by the target’s active site.

- Linker Importance : Ether (-O-) linkers (as in compound 17) are critical for stability and activity; replacing with -NH- (compound 43) reduces potency by 40-fold .

Enzyme Selectivity and Mechanism

Compounds with basic amine groups (e.g., piperidine in compound 2) exhibit high LSD1 selectivity over monoamine oxidases (MAO-A/B) due to interactions with Asp555 . However, 3-(3-Acetylphenyl)pyridine lacks such amines, suggesting reduced LSD1 affinity unless the acetylphenyl group compensates via hydrophobic interactions. For example:

- MAO-B Selectivity : Bulky substituents (e.g., -OCF₃ in compound 22) improve LSD1 selectivity by avoiding MAO-B’s narrower active site . The acetyl group’s size may similarly exclude MAO-B binding.

- Competitive Inhibition : Pyridine derivatives like compound 5 compete with H3K4 peptides for LSD1 binding . 3-(3-Acetylphenyl)pyridine’s acetyl group may mimic peptide motifs, though this requires validation.

Cellular Activity and Therapeutic Potential

LSD1 inhibitors like compound 17 increase H3K4 methylation in leukemia cells (MV4-11) with EC₅₀ values as low as 280 nM . Without a basic amine, 3-(3-Acetylphenyl)pyridine may lack cellular penetration or target engagement, unless conjugated with cell-penetrating moieties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.